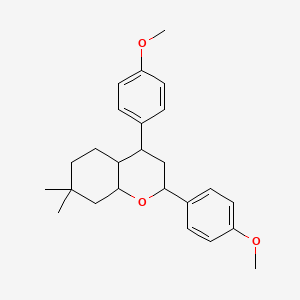
2,4-Bis(p-methoxyphenyl)-7,7-dimethylhexahydrochroman
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Bis(p-methoxyphenyl)-7,7-dimethylhexahydrochroman is an organic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Bis(p-methoxyphenyl)-7,7-dimethylhexahydrochroman typically involves the reaction of p-methoxyphenyl derivatives with appropriate reagents under controlled conditions. One common method includes the use of Lawesson’s reagent, which facilitates the transformation of carbonyl groups into thiocarbonyl groups . The reaction conditions often involve moderate temperatures and the use of solvents such as dichloromethane or toluene.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 2,4-Bis(p-methoxyphenyl)-7,7-dimethylhexahydrochroman undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be employed under appropriate conditions.
Major Products Formed: The major products formed from these reactions include substituted derivatives, oxidized or reduced forms, and various functionalized compounds that retain the core structure of this compound.
Scientific Research Applications
2,4-Bis(p-methoxyphenyl)-7,7-dimethylhexahydrochroman has a wide range of applications in scientific research:
Medicine: Research has explored its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Industry: The compound is utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,4-Bis(p-methoxyphenyl)-7,7-dimethylhexahydrochroman involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other biomolecules, leading to changes in their activity or function.
Pathways Involved: The pathways may include signal transduction, metabolic processes, and cellular responses to external stimuli.
Comparison with Similar Compounds
2,4-Bis(p-methoxyphenyl)-1,3-dithiadiphosphetane-2,4-disulfide:
Thiocarbonyl Compounds: These compounds share similar reactivity patterns and are used in various organic synthesis applications.
Properties
CAS No. |
82315-17-1 |
|---|---|
Molecular Formula |
C25H32O3 |
Molecular Weight |
380.5 g/mol |
IUPAC Name |
2,4-bis(4-methoxyphenyl)-7,7-dimethyl-2,3,4,4a,5,6,8,8a-octahydrochromene |
InChI |
InChI=1S/C25H32O3/c1-25(2)14-13-21-22(17-5-9-19(26-3)10-6-17)15-23(28-24(21)16-25)18-7-11-20(27-4)12-8-18/h5-12,21-24H,13-16H2,1-4H3 |
InChI Key |
GPMYMZGCRYPDSN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC2C(CC(OC2C1)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















